molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151644 m-Xylene CAS No. 108-38-3

m-Xylene

Cat. No.: B151644
CAS No.: 108-38-3
M. Wt: 106.16 g/mol
InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Description

m-Xylene, also known as meta-xylene or 1,3-dimethylbenzene, is an aromatic hydrocarbon and one of the three isomers of dimethylbenzene. The “m” in this compound stands for “meta,” indicating that the two methyl groups are positioned at the 1 and 3 positions on the benzene ring. This compound is a colorless, flammable liquid with a characteristic sweet odor. It is widely used in the chemical industry as a solvent and as a precursor for the synthesis of various chemicals .

Biochemical Analysis

Biochemical Properties

m-Xylene is metabolized by various microorganisms, including Pseudomonas putida . The enzymes encoded by the xyl operons of the TOL plasmid pWW0 along with other chromosomally encoded activities are involved in the metabolism of this compound .

Cellular Effects

The cellular effects of this compound are primarily observed in microorganisms capable of metabolizing it. In Pseudomonas putida, the presence of this compound induces the transcription of xyl sequences, which encode the enzymes necessary for this compound metabolism .

Molecular Mechanism

The molecular mechanism of this compound metabolism involves its conversion into 3-methylbenzoate by the enzymes encoded by the upper operon of the TOL plasmid. The lower operon enzymes then convert 3-methylbenzoate into 3-methylcatechol and ultimately into intermediates of the TCA cycle .

Temporal Effects in Laboratory Settings

The effects of this compound on Pseudomonas putida have been observed over time in laboratory settings. The transcription of xyl sequences in response to aromatic substrates is a temporal effect induced by the presence of this compound .

Metabolic Pathways

This compound is involved in the xylene degradation pathway in Pseudomonas putida. The enzymes encoded by the xyl operons of the TOL plasmid pWW0 are responsible for the metabolism of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Xylene can be synthesized through several methods, including the catalytic reforming of petroleum naphtha and the toluene disproportionation process. In the catalytic reforming process, naphtha is subjected to high temperatures and pressures in the presence of a catalyst, resulting in the formation of this compound along with other aromatic hydrocarbons. The toluene disproportionation process involves the conversion of toluene into benzene and xylenes using a catalyst under specific reaction conditions .

Industrial Production Methods: In industrial settings, this compound is typically isolated from a mixture of xylenes through a process called fractional distillation. This method takes advantage of the differences in boiling points of the xylene isomers to separate them. Additionally, this compound can be obtained through the partial sulfonation of mixed xylenes, followed by the removal of unsulfonated oils and steam distillation of the sulfonated product .

Chemical Reactions Analysis

Types of Reactions: m-Xylene undergoes various chemical reactions, including oxidation, nitration, and halogenation.

Oxidation: When this compound is oxidized, it forms isophthalic acid. This reaction typically involves the use of a catalyst such as cobalt or manganese and occurs under high temperatures and pressures .

Nitration: Nitration of this compound involves the introduction of nitro groups into the aromatic ring. This reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions, such as temperature and acid concentration, play a crucial role in determining the yield and selectivity of the nitration products .

Halogenation: Halogenation of this compound involves the substitution of hydrogen atoms on the aromatic ring with halogen atoms. This reaction can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst .

Major Products: The major products formed from these reactions include isophthalic acid (from oxidation), nitro-m-xylene (from nitration), and halogenated this compound derivatives (from halogenation) .

Comparison with Similar Compounds

m-Xylene is one of the three isomers of dimethylbenzene, the other two being o-xylene (ortho-xylene) and p-xylene (para-xylene). These isomers differ in the positions of the methyl groups on the benzene ring:

Uniqueness of this compound: this compound is unique in its meta-configuration, which affects its chemical reactivity and physical properties. For example, this compound has a higher boiling point compared to o-xylene and p-xylene, making it suitable for specific industrial applications .

Similar Compounds: Other similar compounds include ethylbenzene, which has a similar molecular structure but with an ethyl group instead of two methyl groups. Ethylbenzene is used primarily in the production of styrene .

Properties

IUPAC Name

1,3-xylene
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InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
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InChI Key

IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID6026298
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Molecular Weight

106.16 g/mol
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Physical Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F
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Flash Point

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F
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Solubility

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight
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Density

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg
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Color/Form

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades)

CAS No.

108-38-3, 68908-87-2
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ZE22B6B8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Xylene
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m-Xylene
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m-Xylene
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Customer
Q & A

ANone: m-Xylene (1,3-dimethylbenzene) has the molecular formula C8H10 and a molecular weight of 106.16 g/mol.

A: this compound's structure has been investigated using various spectroscopic techniques, including 13C NMR [, ]. For example, high-resolution solid-state 13C NMR was employed to determine the location of this compound molecules within the δ-form complex of syndiotactic polystyrene [].

A: this compound exposure primarily affects the central nervous system, causing symptoms like headaches, dizziness, and nausea. Studies on human volunteers exposed to this compound vapor under controlled conditions have investigated its effects on the central nervous system, including electroencephalographic changes []. Research has also examined potential respiratory irritation and its impact on pulmonary function [].

A: Some studies suggest that women might be slightly more sensitive than men to the acute irritant effects of this compound vapors, particularly in terms of experiencing increased discomfort in the throat or airways [].

A: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2E1. This enzyme catalyzes the methyl hydroxylation of this compound, leading to the formation of metabolites, including 3-methylhippuric acid, which is excreted in urine [, ].

A: Yes, ethanol is also metabolized by CYP2E1, and its presence can inhibit this compound metabolism, potentially leading to increased this compound blood levels and a higher risk of CNS effects [].

A: this compound can be absorbed through inhalation, dermal contact, and ingestion. Research using PBPK modeling has been conducted to estimate the dermal absorption of this compound vapor in humans, suggesting a contribution of approximately 1.8% to the overall body burden [].

ANone: this compound is primarily excreted in urine as metabolites, mainly 3-methylhippuric acid.

A: Several analytical methods are available for this compound quantification, including headspace gas chromatography (HS-GC) [], which has been successfully applied to measure this compound concentrations in various rat tissues [].

A: A common method for analyzing this compound in air samples is thermal desorption coupled with gas chromatography (TD-GC) []. Proficiency testing schemes, like the Workplace Analysis Scheme for Proficiency (WASP), are crucial for assessing the accuracy and reliability of laboratory measurements of this compound and other aromatic hydrocarbons in air samples [].

A: this compound can interact with certain polymers, forming complexes. For instance, it forms clathrate compounds with syndiotactic polystyrene (sPS), leading to the formation of a δ-form complex []. Research has explored the structural characteristics of these complexes and the influence of this compound isomers on complex formation using techniques like high-resolution solid-state 13C NMR and X-ray diffraction [].

A: Yes, studies have investigated the permeation of this compound isomers through nitrile gloves. The permeation behavior is influenced by factors like the isomer's steric hindrance and dipole moment. Notably, in mixtures of xylene isomers, interactions between the isomers can alter the permeation kinetics compared to the behavior of pure isomers [].

A: While not a catalyst itself, this compound is frequently used as a substrate in catalytic reactions to study catalyst performance. This includes reactions like catalytic cracking [] and isomerization [, ], where the conversion of this compound helps researchers evaluate the activity and selectivity of different catalysts, such as zeolites.

A: this compound can be degraded by both abiotic and biotic processes in the environment. Biodegradation by microorganisms, particularly bacteria, plays a significant role in the natural attenuation of this compound in contaminated environments. Studies have explored the biodegradation of this compound by denitrifying bacteria, demonstrating its mineralization to CO2 and assimilation into biomass [].

A: Genetically engineered bacteria, such as Pseudomonas putida strain RB1401, have been developed to monitor this compound biodegradation. These strains contain a fusion between the promoter of the this compound degradation pathway and a lux gene cassette. The bioluminescence activity of these bacteria serves as a sensitive indicator of this compound biodegradation, allowing researchers to monitor the process in real-time [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.